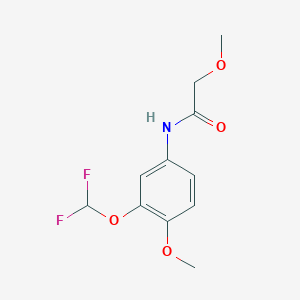
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a difluoromethoxy group, which is known for its ability to enhance the biological activity and stability of molecules.
Métodos De Preparación
The synthesis of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide One common method involves the alkylation of 4-hydroxy-3-methoxybenzaldehyde with chlorodifluoromethane, followed by oxidation and acylation reactions . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transition (EMT) in lung epithelial cells by modulating the TGF-β1/Smad signaling pathway . This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen I, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
n-(3-(Difluoromethoxy)-4-methoxyphenyl)-2-methoxyacetamide: can be compared with other compounds that contain difluoromethoxy groups, such as:
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound also features a difluoromethoxy group and is used in similar applications, particularly in the treatment of pulmonary diseases.
Difluoromethoxylated ketones:
The uniqueness of This compound lies in its specific structural configuration, which imparts distinct biological and chemical properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H13F2NO4 |
|---|---|
Peso molecular |
261.22 g/mol |
Nombre IUPAC |
N-[3-(difluoromethoxy)-4-methoxyphenyl]-2-methoxyacetamide |
InChI |
InChI=1S/C11H13F2NO4/c1-16-6-10(15)14-7-3-4-8(17-2)9(5-7)18-11(12)13/h3-5,11H,6H2,1-2H3,(H,14,15) |
Clave InChI |
WSPJUQRGAGLGSO-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC1=CC(=C(C=C1)OC)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)
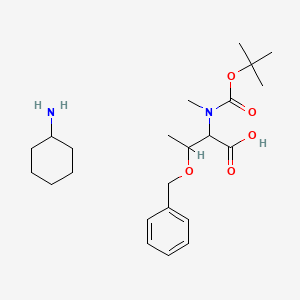

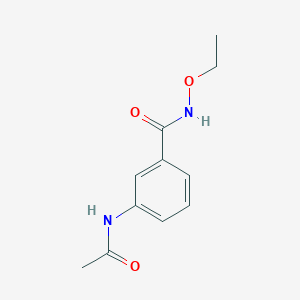
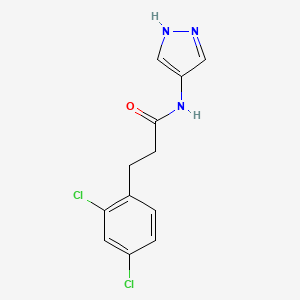
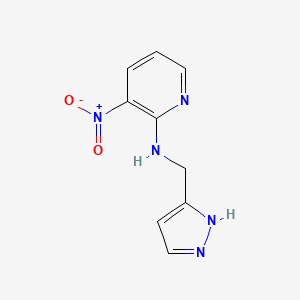
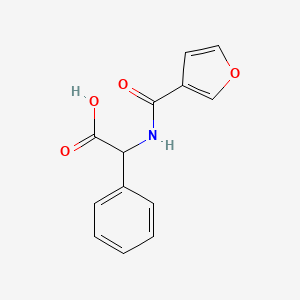
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
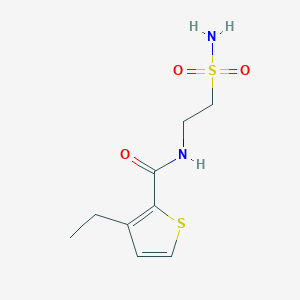
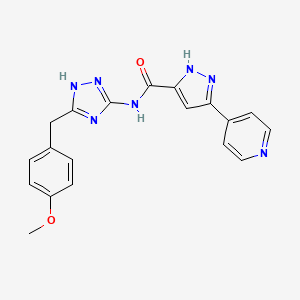
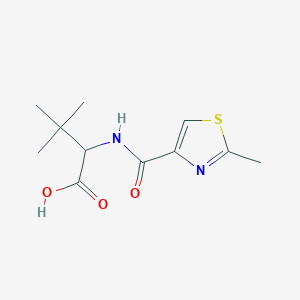
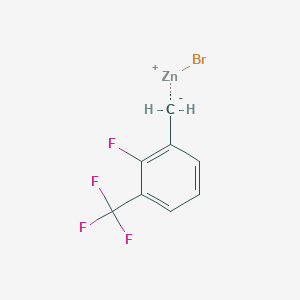
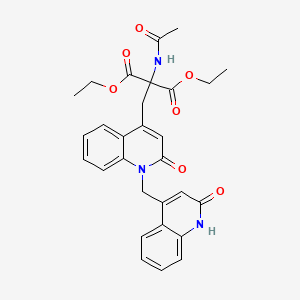
![7-Bromo-3-(methylthio)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14896331.png)
